COR627

Description

Properties

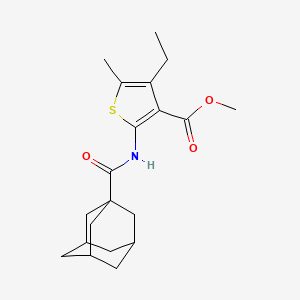

Molecular Formula |

C20H27NO3S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

methyl 2-(adamantane-1-carbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C20H27NO3S/c1-4-15-11(2)25-17(16(15)18(22)24-3)21-19(23)20-8-12-5-13(9-20)7-14(6-12)10-20/h12-14H,4-10H2,1-3H3,(H,21,23) |

InChI Key |

NRZDWDWUMMFBOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

COR627; COR-627; COR 627; |

Origin of Product |

United States |

Foundational & Exploratory

COR627: A Technical Guide to a Novel GABAB Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR627, chemically identified as methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a PAM, this compound does not activate the GABA-B receptor directly but enhances the receptor's response to its endogenous ligand, GABA. This mechanism of action presents a promising therapeutic strategy for conditions implicated in GABA-B receptor signaling, such as pain, drug addiction, epilepsy, and anxiety disorders, potentially offering a more refined modulation of the GABAergic system with fewer side effects compared to direct agonists like baclofen. This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used for its characterization.

Introduction to GABA-B Receptor Positive Allosteric Modulation

The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] It exists as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[2][3] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is essential for G-protein coupling and signal transduction.[2][3] Upon activation, the GABA-B receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the inhibition of voltage-gated Ca2+ channels and the activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels.[3][4]

Positive allosteric modulators (PAMs) of the GABA-B receptor bind to a site on the receptor that is distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of GABA.[1] A key advantage of PAMs is that they only enhance GABA-B receptor activity in the presence of endogenous GABA, thus preserving the natural spatial and temporal patterns of GABAergic signaling.[1] This targeted modulation is anticipated to result in a wider therapeutic window and a more favorable side-effect profile compared to orthosteric agonists that activate the receptor systemically.[1]

Pharmacological Profile of this compound

Preclinical studies have demonstrated that this compound is a positive allosteric modulator of the GABA-B receptor with in vitro and in vivo efficacy. The primary findings indicate that this compound potentiates the effect of GABA-B receptor agonists and enhances the binding of GABA to its receptor.

In Vitro Pharmacology

The in vitro characterization of this compound has been primarily conducted using two key functional assays: [35S]GTPγS binding assays and radioligand binding assays in rat cortical membranes.

2.1.1. [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. This compound was shown to potentiate both GABA- and baclofen-stimulated [35S]GTPγS binding.[5] When administered alone, this compound did not exhibit any agonist activity.[5] This potentiation of agonist-induced G-protein activation is a hallmark of a positive allosteric modulator.

2.1.2. Radioligand Binding Assay

Radioligand binding experiments were performed to assess the effect of this compound on the binding of GABA to the GABA-B receptor. These studies utilized the GABA-B receptor antagonist [3H]CGP54626. The results demonstrated that this compound increased the affinity of both high- and low-affinity binding sites for GABA.[5] This finding provides a direct molecular mechanism for the potentiating effects observed in the functional assays. When administered alone at concentrations up to 1 mM, this compound did not displace the binding of the antagonist, confirming its allosteric mode of action.[5]

In Vivo Pharmacology

In vivo studies have corroborated the in vitro findings, demonstrating that this compound can potentiate the pharmacological effects of the GABA-B receptor agonist baclofen. Specifically, pretreatment with doses of this compound that were ineffective on their own was found to enhance the sedative/hypnotic effect of baclofen.[5]

Quantitative Data Summary

While the primary literature confirms the activity of this compound, specific quantitative data such as EC50 for potentiation, Ki for binding enhancement, and detailed dose-response relationships from in vivo studies are not extensively available in the public domain. The following table summarizes the qualitative findings.

| Assay | Key Finding | Reference |

| [35S]GTPγS Binding Assay | Potentiated GABA- and baclofen-stimulated binding; No effect when given alone. | [5] |

| Radioligand Binding Assay | Increased the affinity of high- and low-affinity binding sites for GABA; No effect on antagonist binding when administered alone (up to 1 mM). | [5] |

| In Vivo Sedative/Hypnotic Assay | Pretreatment with per se ineffective doses of this compound potentiated the sedative/hypnotic effect of baclofen. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological procedures for evaluating GABA-B receptor modulators.

[35S]GTPγS Binding Assay

This assay is a functional measure of G-protein activation subsequent to receptor stimulation.

Objective: To determine the effect of this compound on GABA- and baclofen-stimulated G-protein activation at the GABA-B receptor.

Materials:

-

Rat cortical membranes

-

[35S]GTPγS (non-hydrolyzable GTP analog)

-

GABA

-

Baclofen

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP (Guanosine diphosphate)

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex by homogenization followed by centrifugation.

-

Assay Setup: In a 96-well plate, combine rat cortical membranes (typically 10-20 µg of protein per well), GDP (to ensure G-proteins are in the inactive state), and the assay buffer.

-

Compound Addition: Add varying concentrations of this compound, either alone or in combination with a fixed concentration of GABA or baclofen. For concentration-response curves, a range of agonist concentrations is used in the presence or absence of a fixed concentration of this compound.

-

Initiation of Reaction: Start the binding reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes) to allow for agonist-stimulated binding of [35S]GTPγS.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine EC50 values and the extent of potentiation.

Radioligand Binding Assay ([3H]CGP54626 Displacement)

This assay is used to determine how this compound affects the binding of GABA to the GABA-B receptor.

Objective: To assess the allosteric modulation of GABA binding affinity by this compound.

Materials:

-

Rat cortical membranes

-

[3H]CGP54626 (radiolabeled GABA-B antagonist)

-

GABA (unlabeled)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Use prepared rat cortical membranes as in the GTPγS assay.

-

Assay Setup: In test tubes or a 96-well plate, combine the membranes, [3H]CGP54626 at a concentration near its Kd, and the assay buffer.

-

Competition Curve: To determine the effect of this compound on GABA affinity, perform a competition binding experiment with increasing concentrations of unlabeled GABA in the presence and absence of a fixed concentration of this compound.

-

Incubation: Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Washing: Terminate the binding by rapid filtration and wash the filters as described for the GTPγS assay.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the competition curves using non-linear regression to determine the IC50 of GABA for displacing [3H]CGP54626. A leftward shift in the GABA competition curve in the presence of this compound indicates an increase in GABA's binding affinity.

In Vivo Potentiation of Baclofen-Induced Sedation

This behavioral assay assesses the functional consequences of this compound's allosteric modulation in a whole-animal model.

Objective: To determine if this compound enhances the sedative/hypnotic effects of baclofen in mice.

Materials:

-

Male mice (e.g., DBA/2 strain)

-

Baclofen

-

This compound

-

Vehicle (for drug administration)

-

Apparatus to measure locomotor activity or a method to assess the loss of righting reflex.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal or oral) at a dose determined to be ineffective on its own in preliminary studies.

-

Pretreatment Time: Allow for a sufficient pretreatment time for this compound to be absorbed and distributed.

-

Baclofen Administration: Administer a dose of baclofen that produces a submaximal sedative effect.

-

Behavioral Assessment: At the expected time of peak drug effect, assess the level of sedation. This can be done by:

-

Locomotor Activity: Placing the animal in an open field or activity chamber and measuring parameters like distance traveled, rearing, etc.

-

Loss of Righting Reflex: Placing the animal on its back and measuring the time it takes to right itself. A failure to right within a specified time (e.g., 60 seconds) is considered a positive response.

-

-

Data Analysis: Compare the sedative/hypnotic effect of baclofen in the presence and absence of this compound using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the sedative effect in the this compound pre-treated group indicates potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABA-B receptor signaling pathway and the general workflow of the key experiments used to characterize this compound.

Caption: GABA-B Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a significant development in the field of GABA-B receptor pharmacology. As a positive allosteric modulator, it offers a nuanced approach to enhancing GABAergic inhibition, which may translate into a more favorable therapeutic profile for a range of neurological and psychiatric disorders. The preclinical data, although not exhaustive in the public domain, clearly demonstrates its mechanism of action and in vivo efficacy in potentiating the effects of a direct GABA-B agonist. Further research, including detailed pharmacokinetic and toxicological studies, as well as broader efficacy testing in various disease models, is warranted to fully elucidate the therapeutic potential of this compound and similar GABA-B PAMs. This technical guide serves as a foundational resource for scientists and researchers interested in the continued exploration of this promising compound.

References

- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural mechanism of ligand activation in human GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of this compound and COR628, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of COR627: A Novel Positive Allosteric Modulator of the GABA B Receptor

A Technical Whitepaper for Drug Discovery & Development Professionals

Introduction

COR627 has emerged as a significant research compound in the field of neuroscience, identified as a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B) receptor. As the primary inhibitory neurotransmitter system in the central nervous system, GABA B receptors are a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity. The development of PAMs like this compound offers a promising therapeutic strategy by enhancing the physiological effects of endogenous GABA, potentially leading to improved efficacy and a more favorable side-effect profile compared to direct agonists. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery of this compound: A Pharmacophore-Driven Approach

The identification of this compound was the result of a targeted, in silico drug discovery campaign. Researchers utilized a pharmacophore model generated from known GABA B receptor PAMs to virtually screen chemical libraries for novel scaffolds. This compound, chemically designated as methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, was identified as a promising hit from this screening process.[1][2]

The discovery workflow can be summarized as follows:

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. A general synthetic scheme is outlined below, based on the synthesis of related 2-(acylamino)thiophene derivatives.[3][4][5]

Experimental Protocol: Synthesis of a 2-(Acylamino)thiophene Derivative (General Procedure)

-

Synthesis of the Aminothiophene Intermediate: The synthesis commences with the Gewald reaction, a multicomponent reaction involving an α-cyano ester, a ketone, and elemental sulfur in the presence of a base (e.g., morpholine) to yield the 2-aminothiophene core.[3]

-

Acylation: The resulting 2-aminothiophene intermediate is then acylated. For this compound, this involves reacting the intermediate with adamantoyl chloride in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane) to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Pharmacological Characterization

This compound has been characterized through a series of in vitro and in vivo assays to determine its activity as a GABA B receptor PAM.

In Vitro Pharmacology

The primary in vitro assay used to characterize this compound is the [ 35 S]GTPγS binding assay, which measures the activation of G proteins coupled to the GABA B receptor.

| Assay | Experimental System | Key Findings | Reference |

| [ 35 S]GTPγS Binding | Rat cortical membranes | This compound potentiated GABA-stimulated [ 35 S]GTPγS binding. | [1] |

| This compound increased the potency of GABA without affecting its maximal efficacy. | [1] | ||

| This compound showed no intrinsic agonist activity when administered alone. | [1] | ||

| Radioligand Binding | Rat cortical membranes | This compound increased the affinity of GABA for both high- and low-affinity binding sites of the GABA B receptor. | [1] |

Experimental Protocol: [ 35 S]GTPγS Binding Assay

-

Membrane Preparation: Rat cortical tissue is homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.

-

Assay Conditions: Membranes are incubated with [ 35 S]GTPγS, GDP, and varying concentrations of GABA in the presence or absence of this compound.

-

Detection: The amount of bound [ 35 S]GTPγS is determined by liquid scintillation counting after filtration.

-

Data Analysis: Data are analyzed to determine the EC 50 and maximal stimulation (E max ) of GABA in the presence and absence of the modulator.[5]

The allosteric modulation of the GABA B receptor by this compound can be visualized through the following signaling pathway diagram:

In Vivo Pharmacology

In vivo studies have demonstrated the ability of this compound to potentiate the effects of the GABA B receptor agonist, baclofen.

| Assay | Animal Model | Key Findings | Reference |

| Potentiation of Baclofen-Induced Sedation/Hypnosis | DBA mice | Pretreatment with per se ineffective doses of this compound potentiated the sedative/hypnotic effect of baclofen. | [1][4] |

Experimental Protocol: Potentiation of Baclofen-Induced Sedation in Mice

-

Animal Dosing: Mice are administered a dose of this compound (or vehicle) via intraperitoneal or intragastric route.

-

Baclofen Administration: After a predetermined time, a sub-sedative dose of baclofen is administered.

-

Observation: The onset and duration of the loss of righting reflex are recorded as a measure of sedation/hypnosis.

-

Data Analysis: The potentiation of baclofen's effect by this compound is determined by comparing the results to the vehicle control group.[4]

Conclusion

This compound represents a significant advancement in the development of GABA B receptor positive allosteric modulators. Its discovery through a rational, structure-based approach and its subsequent pharmacological characterization have provided a valuable tool for further investigation into the therapeutic potential of modulating the GABA B system. The detailed experimental protocols and data presented herein offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further studies on this compound and the design of next-generation GABA B PAMs with enhanced therapeutic profiles.

References

- 1. Characterization of this compound and COR628, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Positive Allosteric Modulator COR627: A Technical Guide to its Enhancement of GABA Potency at the GABAB Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological effects of COR627, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. The following sections provide a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action, with a focus on its potentiation of GABA's effects.

Quantitative Data Summary: this compound's Effect on GABA Potency

This compound has been shown to enhance the potency of GABA at the GABAB receptor without significantly affecting its maximal efficacy. This is a hallmark of positive allosteric modulation. The following table summarizes the key quantitative data from in vitro studies.

| Ligand | Parameter | Value (µM) | Fold Shift in GABA Potency | Assay Type | Source |

| GABA (alone) | EC50 | 4.87 ± 0.70 | - | [35S]GTPγS Binding | [1] |

| GABA + this compound (10 µM) | EC50 | 1.83 ± 0.31 | ~2.7 | [35S]GTPγS Binding | [1] |

| GABA + this compound (30 µM) | EC50 | 1.15 ± 0.25 | ~4.2 | [35S]GTPγS Binding | [1] |

Table 1: Effect of this compound on GABA Potency in a [35S]GTPγS Binding Assay. Data from Castelli et al. (2012) demonstrates that in the presence of fixed concentrations of this compound, the EC50 value for GABA decreases, indicating an increase in GABA's potency.[1]

| Ligand | Parameter | % of Basal | Assay Type | Source |

| GABA (100 µM) | Emax | 165 ± 3 | [35S]GTPγS Binding | [1] |

| GABA (100 µM) + this compound (10 µM) | Emax | 175 ± 5 | [35S]GTPγS Binding | [1] |

| GABA (100 µM) + this compound (30 µM) | Emax | 178 ± 6 | [35S]GTPγS Binding | [1] |

Table 2: Effect of this compound on GABA Efficacy in a [35S]GTPγS Binding Assay. The maximal effect (Emax) of GABA is only slightly increased in the presence of this compound, confirming its primary role as a potency enhancer.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the GABAB receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is an indicator of receptor activation.[2][3]

Objective: To determine the potency and efficacy of GABA at the GABAB receptor in the absence and presence of this compound.

Materials:

-

Rat cortical membranes

-

[35S]GTPγS

-

Guanosine 5'-diphosphate (GDP)

-

GABA

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Rat cortical tissues are homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction containing the GABAB receptors.

-

Incubation: Rat cortical membranes (10-15 µg of protein) are incubated in the assay buffer at 30°C for 1 hour.

-

The incubation mixture contains:

-

30 µM GDP

-

0.05 nM [35S]GTPγS

-

Varying concentrations of GABA to generate a concentration-response curve.

-

Fixed concentrations of this compound (e.g., 10 µM or 30 µM) or vehicle.

-

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Basal binding is determined in the absence of an agonist. Non-specific binding is measured in the presence of a saturating concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated as the percentage increase over basal levels. Concentration-response curves are fitted using non-linear regression to determine EC50 and Emax values.[1]

[3H]CGP54626 Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the GABAB receptor. It involves the displacement of a radiolabeled antagonist, [3H]CGP54626, by an unlabeled ligand.

Objective: To assess the effect of this compound on the binding of GABA to the GABAB receptor.

Materials:

-

Rat cortical membranes

-

[3H]CGP54626 (a potent GABAB receptor antagonist)

-

GABA

-

This compound

-

Assay Buffer

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Similar to the [35S]GTPγS binding assay, membranes are prepared from rat cortical tissue.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]CGP54626 and varying concentrations of unlabeled GABA in the presence or absence of a fixed concentration of this compound.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Termination and Washing: The reaction is terminated by rapid filtration, and filters are washed to separate bound from free radioligand.

-

Quantification: The amount of bound [3H]CGP54626 is quantified by liquid scintillation counting.

-

Data Analysis: The data is used to generate competition curves, from which the inhibition constant (Ki) for GABA can be determined. An increase in the affinity of GABA for the receptor in the presence of this compound is observed as a leftward shift in the competition curve. The results from this type of assay have shown that this compound increases the affinity of both high- and low-affinity binding sites for GABA.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts related to this compound's mechanism of action and the experimental procedures used to characterize it.

Caption: GABAB Receptor Signaling Pathway with this compound.

Caption: [35S]GTPγS Binding Assay Workflow.

References

In Vitro Characterization of COR627: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of COR627, a novel positive allosteric modulator (PAM) of the GABA-B receptor. The data herein is compiled from publicly available scientific literature to support further research and development efforts.

Introduction

This compound, chemically identified as methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a small molecule that enhances the activity of the γ-aminobutyric acid type B (GABA-B) receptor. Unlike orthosteric agonists that directly activate the receptor, this compound functions as a positive allosteric modulator, binding to a distinct site on the receptor to potentiate the effect of the endogenous agonist, GABA. This mode of action presents a promising therapeutic strategy for conditions associated with GABA-B receptor dysfunction, potentially offering a more nuanced modulation of the GABAergic system with a reduced side effect profile compared to direct agonists.

Mechanism of Action

This compound exhibits its pharmacological effect by increasing the potency and affinity of GABA for the GABA-B receptor. It does not possess intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist like GABA.[1] Its mechanism involves a conformational change in the receptor that enhances the binding and/or efficacy of GABA, leading to a more robust downstream signaling cascade.

Signaling Pathway

The GABA-B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes from GABA-B1 and GABA-B2 subunits to be functional. Upon activation by an agonist such as GABA, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation can modulate ion channel activity. This compound enhances the efficiency of this signaling pathway in the presence of GABA.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of this compound's in vitro activity based on published findings.

Table 1: Functional Potency of this compound in [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor. This compound's potency is determined by its ability to enhance the effect of GABA.

| Parameter | Condition | Value (µM) |

| EC₅₀ of this compound | In the presence of 1 µM GABA | 1.7 ± 0.37 |

| EC₅₀ of this compound | In the presence of 10 µM GABA | 0.91 ± 0.21 |

Data sourced from Castelli et al., 2011.

Table 2: Effect of this compound on GABA Potency in [³⁵S]GTPγS Binding Assay

This table demonstrates how fixed concentrations of this compound shift the potency of GABA.

| Concentration of this compound (µM) | GABA EC₅₀ (µM) | Fold Shift in GABA Potency |

| 0 (Control) | 4.87 ± 0.70 | - |

| 10 | 1.95 ± 0.25 | ~2.5 |

| 30 | 1.25 ± 0.16 | ~3.9 |

Data sourced from Castelli et al., 2011.

Table 3: Effect of this compound on GABA Efficacy in [³⁵S]GTPγS Binding Assay

This table shows the impact of this compound on the maximal stimulation (Eₘₐₓ) achieved by GABA.

| Concentration of this compound (µM) | % Increase in GABA Eₘₐₓ |

| 10 | ~10% |

| 30 | ~15% |

Data sourced from Castelli et al., 2011. Note: this compound produces only a slight increase in the maximal efficacy of GABA.

Binding Profile

As a positive allosteric modulator, this compound does not compete with GABA for its binding site. Instead, it enhances the affinity of GABA for both high- and low-affinity states of the GABA-B receptor. In radioligand binding experiments displacing the GABA-B antagonist [³H]CGP54626, this compound was shown to increase the affinity of GABA.[1] When administered alone, even at concentrations up to 1 mM, this compound did not displace the radiolabeled antagonist, confirming its allosteric nature.[1] Direct binding affinity (Ki or Kd) of this compound to its allosteric site is not publicly available.

Selectivity Profile

The selectivity of this compound is crucial for its potential as a therapeutic agent. In vitro studies have demonstrated that this compound is selective for the GABA-B receptor.

Table 4: Selectivity of this compound in [³⁵S]GTPγS Binding Assays

| Receptor System | Agonist | Effect of this compound |

| Mu-Opioid Receptor (rat striatal membranes) | Morphine | No potentiation of agonist-induced [³⁵S]GTPγS binding |

| Metabotropic Glutamate Receptor (rat cortical membranes) | L-Glutamate | No potentiation of agonist-induced [³⁵S]GTPγS binding |

Data sourced from Castelli et al., 2011.

A broader selectivity panel screening for this compound has not been reported in the public literature.

Experimental Protocols

The following is a representative, detailed protocol for the [³⁵S]GTPγS binding assay, synthesized from standard methodologies for assessing GABA-B receptor modulation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on G-proteins.

Materials:

-

Rat cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

GABA (γ-aminobutyric acid)

-

This compound

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Unlabeled GTPγS

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C until use.

-

-

Assay Setup:

-

On the day of the experiment, thaw the cortical membranes and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

-

Prepare serial dilutions of GABA and this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound or vehicle

-

GABA or vehicle

-

Membrane suspension

-

-

-

Incubation:

-

Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~30 µM) to each well.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Data Acquisition:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Basal binding is measured in the absence of any agonist.

-

Agonist-stimulated binding is calculated by subtracting non-specific binding from total binding.

-

Data are typically normalized to the basal binding level.

-

EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis of the concentration-response curves.

-

Experimental Workflow Diagram

Summary and Conclusion

This compound is a positive allosteric modulator of the GABA-B receptor that enhances the potency of GABA without significant intrinsic agonist activity. Its selectivity for the GABA-B receptor over the mu-opioid and metabotropic glutamate receptors has been demonstrated. The quantitative data and protocols provided in this guide offer a comprehensive overview of the in vitro characterization of this compound, serving as a valuable resource for researchers in the field of GABAergic modulation. Further studies to establish a broader selectivity profile and to determine the binding affinity for its allosteric site would provide a more complete understanding of this compound's pharmacological properties.

References

The Therapeutic Potential of GABAB Positive Allosteric Modulators: A Technical Guide to COR627 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). Its activation leads to a cascade of intracellular events that ultimately dampen neuronal excitability. While direct agonists of the GABAB receptor, such as baclofen, have demonstrated therapeutic efficacy in conditions like spasticity and alcohol use disorder, their clinical utility is often hampered by a significant side-effect profile, including sedation, muscle weakness, and the development of tolerance. Positive allosteric modulators (PAMs) of the GABAB receptor represent a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the physiological signaling of the endogenous ligand, GABA. This mechanism of action suggests a potential for a wider therapeutic window, retaining the beneficial effects of GABAB receptor activation while minimizing adverse effects. This technical guide focuses on the preclinical profile of COR627, a novel GABAB PAM, and provides a comparative analysis with other key modulators in its class. We will delve into its in vitro and in vivo pharmacology, the underlying signaling pathways, and the experimental methodologies used to characterize these compounds.

Introduction to GABAB Receptor Signaling

The GABAB receptor is an obligate heterodimer composed of two subunits: GABAB1 and GABAB2. GABA binds to the Venus flytrap (VFT) domain of the GABAB1 subunit, inducing a conformational change that is transmitted to the GABAB2 subunit. The GABAB2 subunit is responsible for coupling to and activating inhibitory Gi/o proteins. Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effector systems.

The primary signaling pathways influenced by GABAB receptor activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[1] Additionally, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.[1]

GABAB PAMs, like this compound, bind to a distinct allosteric site on the GABAB receptor, enhancing the affinity and/or efficacy of GABA. This potentiation of the endogenous GABAergic tone is thought to provide a more subtle and physiologically relevant modulation of neuronal activity compared to the widespread and continuous activation induced by direct agonists.

In Vitro Pharmacology of this compound and other GABAB PAMs

The in vitro characterization of GABAB PAMs is crucial for determining their potency, efficacy, and mechanism of action. Key assays employed include radioligand binding assays and functional assays such as [35S]GTPγS binding.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and a selection of other well-characterized GABAB PAMs.

| Compound | Assay Type | Parameter | Value | Species | Reference |

| This compound | [35S]GTPγS Binding | Potentiation of GABA | Potentiates GABA- and baclofen-stimulated binding | Rat | Malherbe et al., 2011 |

| Radioligand Binding ([3H]CGP54626 displacement) | GABA Affinity | Increases affinity for high- and low-affinity sites | Rat | Malherbe et al., 2011 | |

| GS39783 | [35S]GTPγS Binding | EC50 (GABA potentiation) | 3.1 µM | Rat | Urwyler et al., 2003 |

| CGP7930 | [35S]GTPγS Binding | EC50 (GABA potentiation) | ~10 µM | Rat | Urwyler et al., 2001 |

| BHF177 | Not Specified | In vivo efficacy | Reduces ethanol intake | Mouse | Maccioni et al., 2010 |

| ADX71441 | Not Specified | In vivo efficacy | Reduces alcohol self-administration | Rat | de Miguel et al., 2019 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used in the characterization of GABAB PAMs.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation.

Objective: To determine the ability of a test compound to potentiate GABA-stimulated [35S]GTPγS binding to GABAB receptors in rat cortical membranes.

Materials:

-

Rat cortical membranes

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

Guanosine diphosphate (GDP)

-

GABA

-

This compound or other test PAM

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of rat cortical membranes (10-20 µg of protein)

-

50 µL of assay buffer containing GDP (final concentration 10 µM)

-

50 µL of assay buffer containing varying concentrations of GABA (e.g., 0.1 nM to 100 µM) in the presence or absence of a fixed concentration of the test PAM (e.g., 10 µM this compound).

-

50 µL of assay buffer containing [35S]GTPγS (final concentration 0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the concentration-response curves for GABA in the presence and absence of the PAM to determine the fold-shift in GABA potency.

Radioligand Binding Assay ([3H]CGP54626 Displacement)

This assay is used to determine the effect of a PAM on the binding affinity of an orthosteric ligand.

Objective: To assess the effect of this compound on the affinity of GABA for the GABAB receptor by measuring the displacement of the radiolabeled antagonist [3H]CGP54626.

Materials:

-

Rat cortical membranes

-

[3H]CGP54626 (specific activity ~50 Ci/mmol)

-

GABA

-

This compound or other test PAM

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes as described for the [35S]GTPγS binding assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

-

100 µL of rat cortical membranes (100-200 µg of protein)

-

100 µL of assay buffer containing a fixed concentration of [3H]CGP54626 (e.g., 2 nM).

-

100 µL of assay buffer containing varying concentrations of GABA (e.g., 1 nM to 1 mM) in the presence or absence of a fixed concentration of the test PAM (e.g., 30 µM this compound).

-

700 µL of assay buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Plot the concentration-dependent displacement of [3H]CGP54626 by GABA in the presence and absence of the PAM. Calculate the IC50 values and use the Cheng-Prusoff equation to determine the Ki values for GABA.

In Vivo Pharmacology and Therapeutic Potential

The therapeutic potential of GABAB PAMs is being explored in a variety of preclinical models of CNS disorders.

Anxiety

GABAB PAMs, such as GS39783, have demonstrated anxiolytic-like effects in rodent models, including the elevated plus-maze and stress-induced hyperthermia tests, without the sedative side effects associated with benzodiazepines or baclofen.[2]

Addiction

Preclinical studies have shown that GABAB PAMs can reduce the self-administration of various drugs of abuse, including cocaine and alcohol.[2] For instance, both CGP7930 and GS39783 have been found to inhibit cocaine self-administration in rats.

Overactive Bladder

The GABAB receptor agonist baclofen has shown some efficacy in treating overactive bladder, but its use is limited by side effects. The GABAB PAM ADX71441 has demonstrated efficacy in rodent models of overactive bladder, suggesting a potential therapeutic application for this class of compounds.

No specific in vivo data for this compound is detailed in the provided search results.

Visualizations: Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Cascade

Caption: Simplified schematic of the GABAB receptor signaling pathway.

Experimental Workflow for In Vitro [35S]GTPγS Binding Assay

Caption: General experimental workflow for a [35S]GTPγS binding assay.

Conclusion

GABAB positive allosteric modulators, including this compound, hold considerable promise as a novel therapeutic class for a range of neurological and psychiatric disorders. Their mechanism of action, which involves the potentiation of endogenous GABAergic signaling, offers the potential for a more favorable side-effect profile compared to direct GABAB receptor agonists. The in vitro and in vivo characterization of these compounds, through assays such as [35S]GTPγS binding, radioligand displacement, and behavioral models, is essential for advancing our understanding of their therapeutic potential. Further research, particularly focused on obtaining detailed quantitative pharmacological and pharmacokinetic data for newer compounds like this compound, is warranted to fully elucidate their clinical viability. This technical guide provides a foundational overview for researchers and drug development professionals interested in this exciting area of neuropharmacology.

References

COR627: A Positive Allosteric Modulator of the GABA B Receptor for CNS Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

COR627, chemically identified as methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a novel small molecule that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABA B R).[1] As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA plays a crucial role in regulating neuronal excitability. The GABA B receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound enhance the receptor's response to the endogenous ligand, GABA, offering a more nuanced and potentially safer pharmacological approach. This document provides a comprehensive technical overview of this compound, including its mechanism of action, experimental data, and detailed protocols for its investigation in CNS research.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the GABA B receptor, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA and enhances the efficacy of GABA-mediated signaling.[1] The GABA B receptor is a heterodimer composed of GABA B R1 and GABA B R2 subunits, and it couples to Gαi/o-type G proteins. Upon activation, the G protein dissociates, leading to downstream signaling events that ultimately result in neuronal inhibition.

The primary signaling pathway for the GABA B receptor involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the Gβγ subunit of the activated G protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, Gβγ can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. By potentiating the action of GABA, this compound amplifies these inhibitory signals, making it a promising tool for studying and potentially treating CNS disorders characterized by neuronal hyperexcitability.

Data Presentation

The following tables summarize the quantitative data available for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound at the GABA B Receptor

| Assay Type | Parameter | Value | Species | Reference |

| [³⁵S]GTPγS Binding | Potentiation of GABA-stimulated binding | Increases potency of GABA | Rat cortical membranes | [1] |

| [³⁵S]GTPγS Binding | Potentiation of baclofen-stimulated binding | Potentiates baclofen effect | Rat cortical membranes | [1] |

| Radioligand Binding ([³H]CGP54626 displacement) | Effect on GABA affinity | Increases affinity of high- and low-affinity binding sites for GABA | Rat cortical membranes | [1] |

| Intrinsic Activity | Agonist effect | No effect when administered alone (up to 1 mM) | Rat cortical membranes | [1] |

Table 2: In Vivo Activity of this compound

| Animal Model | Assay | Effect of this compound Pretreatment | Notes | Reference |

| Mouse | Potentiation of baclofen-induced sedation/hypnosis | Potentiates the sedative/hypnotic effect of baclofen | Per se ineffective doses of this compound were used. | [1] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is a generalized procedure based on standard methods and the information provided in the characterization of this compound.

Objective: To measure the potentiation of GABA B receptor activation by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in response to agonist stimulation.

Materials:

-

Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

-

GDP (Guanosine 5'-diphosphate)

-

GABA (γ-aminobutyric acid) or baclofen (GABA B receptor agonist)

-

This compound

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µg per well.

-

Reaction Mixture Preparation: Prepare reaction tubes containing:

-

Assay buffer

-

GDP (final concentration 10 µM)

-

GABA or baclofen at various concentrations

-

This compound at a fixed concentration (e.g., 10 µM) or vehicle control

-

Membrane suspension

-

-

Pre-incubation: Pre-incubate the reaction mixture for 15 minutes at 30°C to allow for ligand binding to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the stimulated binding against the agonist concentration to determine EC₅₀ values in the presence and absence of this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay.

Objective: To determine the effect of this compound on the affinity of GABA for the GABA B receptor using a radiolabeled antagonist.

Materials:

-

Rat cortical membranes

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl₂, 1.2 mM MgCl₂

-

[³H]CGP54626 (GABA B receptor antagonist)

-

GABA

-

This compound

-

Non-specific binding control (e.g., 100 µM baclofen)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in binding buffer to a final concentration of 100-200 µg protein per tube.

-

Assay Setup: In a series of tubes, add:

-

Binding buffer

-

[³H]CGP54626 at a fixed concentration (e.g., 2 nM)

-

Increasing concentrations of GABA

-

A fixed concentration of this compound or vehicle

-

For non-specific binding, add a high concentration of an unlabeled ligand like baclofen.

-

Membrane suspension

-

-

Incubation: Incubate the tubes for 60 minutes at room temperature.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold binding buffer.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of GABA. Determine the IC₅₀ and subsequently the Ki values in the presence and absence of this compound.

Mandatory Visualization

Caption: GABA B Receptor signaling pathway modulated by this compound.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the GABA B receptor system in the CNS. Its nature as a positive allosteric modulator allows for the enhancement of endogenous GABAergic tone, which may offer a more subtle and physiologically relevant modulation compared to direct agonists. The data presented herein demonstrate its ability to potentiate GABA B receptor function both in vitro and in vivo. The provided experimental protocols offer a starting point for researchers wishing to utilize this compound in their own studies. Further research into the therapeutic potential of this compound and similar compounds is warranted for a range of neurological and psychiatric conditions.

References

Unveiling the Molecular Handshake: A Technical Guide to the Binding Site of COR627 on the GABA-B Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding site and mechanism of action of COR627, a novel positive allosteric modulator (PAM) of the GABA-B receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the molecular interactions that underpin the therapeutic potential of this compound.

Introduction: The Promise of Positive Allosteric Modulation

The GABA-B receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, is a critical regulator of inhibitory neurotransmission in the central nervous system.[1][2] While orthosteric agonists like baclofen have demonstrated therapeutic efficacy, their clinical use is often hampered by side effects.[3] Positive allosteric modulators (PAMs) offer a promising alternative by enhancing the effect of the endogenous agonist, GABA, without directly activating the receptor.[3][4] This can lead to a more nuanced and physiologically relevant modulation of GABA-B signaling, potentially with an improved side-effect profile.[4]

This compound, methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, has been identified as a novel PAM of the GABA-B receptor.[3] This guide will delve into the specifics of its binding site, its impact on receptor function, and the experimental methodologies used to elucidate these properties.

The Allosteric Binding Site of this compound: A Focus on the GABA-B2 Subunit

The allosteric binding site for PAMs on the GABA-B receptor is located within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[1][5] While the precise amino acid residues that form the binding pocket for this compound have not been definitively identified through site-directed mutagenesis or co-crystallography studies, homology modeling and research on other GABA-B PAMs provide valuable insights.[1][5] This allosteric site is topographically distinct from the orthosteric binding site for GABA, which is located on the extracellular Venus flytrap domain of the GABA-B1 subunit.[1][5]

The binding of this compound to the GABA-B2 transmembrane domain is believed to induce a conformational change that enhances the affinity and/or efficacy of GABA at the orthosteric site, thereby potentiating the receptor's response to its natural ligand.[3]

Quantitative Analysis of this compound's Modulatory Effects

The positive allosteric modulatory properties of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Assay | Parameter | Condition | Value | Reference |

| [³⁵S]GTPγS Binding | GABA EC₅₀ | Control | 4.87 ± 0.70 µM | [Castelli et al., 2012] |

| [³⁵S]GTPγS Binding | GABA EC₅₀ | + 30 µM this compound | ~1.2 µM (approx. 4-fold decrease) | [Castelli et al., 2012] |

| [³⁵S]GTPγS Binding | Maximal Stimulation by GABA | Control | 165 ± 3% of basal | [Castelli et al., 2012] |

| [³⁵S]GTPγS Binding | Maximal Stimulation by GABA | + 10 µM this compound | Slight increase | [Castelli et al., 2012] |

| Radioligand Displacement | [³H]CGP54626 displacement by GABA | + this compound | Increased affinity of high- and low-affinity binding sites for GABA | [Castelli et al., 2012] |

| In Vivo Sedative/Hypnotic Effect | Potentiation of Baclofen | Pretreatment with per se ineffective doses of this compound | Potentiation of baclofen's effect | [Castelli et al., 2012] |

Table 1: Quantitative Effects of this compound on GABA-B Receptor Function

Experimental Protocols

The characterization of this compound's interaction with the GABA-B receptor relies on established experimental techniques. Detailed below are the general methodologies for the key experiments cited.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the GABA-B receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an indicator of receptor activation.[6]

Objective: To determine the effect of this compound on GABA-stimulated G protein activation.

Materials:

-

Rat cortical membranes (source of native GABA-B receptors)

-

[³⁵S]GTPγS (radiolabeled GTP analog)

-

Guanosine diphosphate (GDP)

-

GABA (orthosteric agonist)

-

This compound (allosteric modulator)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes through homogenization and centrifugation to isolate the membrane fraction containing the GABA-B receptors.

-

Incubation: In a multi-well plate, incubate the cortical membranes with a fixed concentration of GDP and varying concentrations of GABA in the presence or absence of a fixed concentration of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Termination: After a defined incubation period at a specific temperature (e.g., 30°C), terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the concentration-response curves for GABA in the presence and absence of this compound to determine the EC₅₀ values and maximal stimulation.

Radioligand Displacement Assay

This assay is used to assess how this compound affects the binding of a radiolabeled ligand to the orthosteric site of the GABA-B receptor.

Objective: To determine if this compound modulates the affinity of GABA for its binding site.

Materials:

-

Rat cortical membranes

-

[³H]CGP54626 (radiolabeled GABA-B antagonist)

-

GABA (unlabeled orthosteric agonist)

-

This compound (allosteric modulator)

-

Assay Buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes as described for the [³⁵S]GTPγS binding assay.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled antagonist ([³H]CGP54626) and varying concentrations of unlabeled GABA, in the presence or absence of a fixed concentration of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement curves of [³H]CGP54626 by GABA in the presence and absence of this compound. A leftward shift in the displacement curve in the presence of this compound indicates an increase in GABA's affinity for the receptor.

Visualizing the Molecular Interactions and Pathways

To further elucidate the role of this compound, the following diagrams illustrate the GABA-B receptor signaling pathway, the experimental workflow for assessing allosteric modulation, and the logical relationship of this compound's action.

References

- 1. Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 3. Characterization of this compound and COR628, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor | Semantic Scholar [semanticscholar.org]

- 5. Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for COR627: An In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR627 is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor.[[“]][2] As a PAM, this compound does not activate the GABAB receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, GABA, and other orthosteric agonists like baclofen.[2][3] This mode of action presents a promising therapeutic strategy for conditions such as anxiety, pain, and epilepsy, potentially with a reduced side effect profile compared to direct agonists.[[“]][2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds.

Data Summary

The following tables summarize the quantitative data obtained from in vitro assays characterizing this compound.

Table 1: Effect of this compound on GABA Potency in [35S]GTPγS Binding Assay

| This compound Concentration | GABA EC50 (μM) | Maximal Stimulation (% of Basal) |

| 0 µM | 4.87 ± 0.70 | 165 ± 3 |

| 1 µM | 2.11 ± 0.35 | 168 ± 4 |

| 10 µM | 0.89 ± 0.12 | 172 ± 5 |

| 30 µM | 0.45 ± 0.08 | 175 ± 6 |

Data represents the mean ± S.E.M. from multiple experiments. Data extracted from functional assays on rat cortical membranes.[4]

Signaling Pathway

The GABAB receptor is a G-protein coupled receptor (GPCR) that heterodimerizes from GABAB1 and GABAB2 subunits.[5] Upon agonist binding to the GABAB1 subunit, a conformational change occurs, leading to the activation of associated Gi/o proteins by the GABAB2 subunit.[5] This activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channel activity. This compound, as a positive allosteric modulator, binds to a site on the GABAB2 subunit, enhancing the coupling between agonist binding and G-protein activation.[6]

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is quantified as a measure of receptor activation.

Experimental Workflow

Materials:

-

Rat cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Guanosine 5'-diphosphate (GDP)

-

[35S]GTPγS

-

GABA

-

This compound

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat cortical membranes on ice. Resuspend the membranes in ice-cold Assay Buffer. Homogenize briefly and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control).

-

GABA at various concentrations.

-

A solution of GDP (final concentration typically 10-30 µM).

-

Membrane suspension.

-

-

Initiation of Reaction: Add [35S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all other readings. Plot the specific binding against the log concentration of GABA in the absence and presence of this compound. Use non-linear regression to determine the EC50 and Emax values.

Radioligand Binding Assay ([3H]CGP54626 Displacement)

This assay is used to determine if this compound affects the binding of a known ligand to the orthosteric site of the GABAB receptor. In this protocol, the displacement of the radiolabeled antagonist [3H]CGP54626 is measured.[2]

Experimental Workflow

Materials:

-

Cell membranes expressing GABAB receptors (e.g., from CHO or HEK293 cells)

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

[3H]CGP54626 (radioligabeled antagonist)

-

GABA

-

This compound

-

Non-labeled CGP54626 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes as described in the [35S]GTPγS binding assay protocol.

-

Reaction Setup: In a 96-well plate, add the following:

-

Binding Buffer

-

This compound at a fixed concentration (or vehicle).

-

Varying concentrations of GABA.

-

[3H]CGP54626 at a concentration near its Kd (e.g., 1-2 nM).

-

Membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Quantify the bound radioactivity by scintillation counting.

-

Data Analysis: Determine total binding (in the absence of any displacer) and non-specific binding (in the presence of a high concentration of unlabeled CGP54626, e.g., 10 µM). Calculate the specific binding of [3H]CGP54626 at each concentration of GABA. Plot the percentage of specific binding against the log concentration of GABA. Analyze the data using non-linear regression for competition binding to determine the IC50 of GABA in the presence and absence of this compound. This will show if this compound enhances the affinity of GABA for the receptor.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event of GABAB receptor activation in some cell systems.

Materials:

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Serum-free medium.

-

Baclofen (GABAB agonist).

-

This compound.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody (e.g., HRP-conjugated).

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Cell Culture and Starvation: Plate HEK293-GABAB cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.

-

Compound Treatment: Pre-incubate the starved cells with this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add baclofen at a specific concentration (e.g., EC20 or EC50) and incubate for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2. Compare the effect of baclofen in the presence and absence of this compound.

Conclusion

The provided protocols outline standard in vitro methods for the pharmacological characterization of this compound, a positive allosteric modulator of the GABAB receptor. These assays are essential for determining the potency, efficacy, and mechanism of action of novel GABAB receptor modulators in the drug discovery and development process.

References

- 1. consensus.app [consensus.app]

- 2. Characterization of this compound and COR628, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Characterization of COR627 in GTPγS Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

COR627 has been identified as a novel positive allosteric modulator (PAM) of the GABA B receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the effect of the endogenous agonist, γ-aminobutyric acid (GABA). This mechanism offers a promising therapeutic strategy by enhancing endogenous signaling in a spatially and temporally relevant manner, potentially leading to fewer side effects than direct agonists.

The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G protein-coupled receptors (GPCRs), such as the GABA B receptor. In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, a conformational change facilitates the exchange of GDP for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The accumulation of [³⁵S]GTPγS is a direct measure of receptor-mediated G protein activation. This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the pharmacological activity of this compound at the GABA B receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABA B receptor signaling pathway and the experimental workflow for the [³⁵S]GTPγS binding assay.

Application Notes and Protocols for the In Vivo Administration of COR627 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

COR627 is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a PAM, this compound does not directly activate the GABA-B receptor but enhances the effect of the endogenous ligand, GABA. This mechanism of action presents a promising therapeutic strategy for various neurological and psychiatric disorders, potentially offering a finer-tuned modulation of the GABAergic system with an improved side-effect profile compared to direct agonists. Preclinical research in rodent models is a critical step in evaluating the therapeutic potential and safety of this compound. These application notes provide a summary of the available data and detailed protocols for the in vivo administration of this compound in rodent models, with a focus on assessing its potentiation of GABA-B receptor agonist effects.

Data Presentation

While specific quantitative data for the in vivo administration of this compound from peer-reviewed publications is limited, the available information indicates its primary pharmacological effect is the potentiation of GABA-B receptor agonists. The following table summarizes the conceptual quantitative data based on typical studies of GABA-B PAMs in rodent models.

Table 1: Representative Quantitative Data for In Vivo Administration of GABA-B PAMs (including this compound) in Rodent Models

| Parameter | Mouse | Rat | Reference Compound Example |

| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | Baclofen |

| Dosage Range (PAM) | 1 - 30 mg/kg | 1 - 30 mg/kg | CGP7930, rac-BHFF |

| Dosage Range (Agonist) | 1 - 10 mg/kg (Baclofen, i.p.) | 1 - 5 mg/kg (Baclofen, i.p.) | Baclofen |

| Vehicle | Saline, 5% DMSO/5% Tween 80/90% Saline | Saline, 5% DMSO/5% Tween 80/90% Saline | N/A |

| Pre-treatment Time (PAM) | 30 - 60 minutes | 30 - 60 minutes | N/A |

| Primary Endpoint | Potentiation of sedative/hypnotic effects (Loss of Righting Reflex) | Potentiation of sedative/hypnotic effects (Loss of Righting Reflex) | N/A |

Signaling Pathway

This compound, as a positive allosteric modulator, binds to a site on the GABA-B receptor distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of GABA. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a hyperpolarization of the neuron and a reduction in neuronal excitability.

Caption: GABA-B Receptor Signaling Pathway and the Action of this compound.

Experimental Protocols

The following protocols are representative methodologies for the in vivo administration of this compound in rodent models to assess its function as a GABA-B receptor PAM.

Protocol 1: Potentiation of Baclofen-Induced Sedative/Hypnotic Effect in Mice